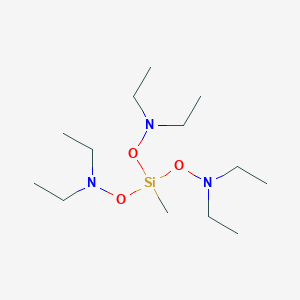

Methyltris(N,N-diethylaminoxy)silane

Description

Significance of Organosilicon Compounds in Advanced Materials Science

Organosilicon compounds, characterized by the presence of a silicon-carbon (Si-C) bond, are a versatile class of chemicals that have become indispensable in modern science and technology. cfsilicones.comsbfchem.com These compounds form the basis of a wide array of materials, from silicones to advanced polymers, and are integral to numerous industrial applications. cfsilicones.comwikipedia.org The unique properties of organosilicon compounds, such as thermal stability, hydrophobicity, and flexibility, distinguish them from purely organic or inorganic substances. cfsilicones.com

In the realm of advanced materials science, organosilicon compounds are crucial for the development of high-performance polymers with applications in demanding sectors like aerospace, automotive, and electronics. cfsilicones.com They are used to create durable sealants and adhesives, protective coatings with water-repellent and corrosion-resistant properties, and biocompatible materials for medical implants. cfsilicones.comcfsilicones.com The ability to tailor the molecular architecture of organosilicon compounds allows for the precise control of material properties, leading to innovations in areas ranging from nanotechnology to renewable energy. cfsilicones.com

Overview of Aminoxysilane Chemistry and Foundational Reactivity Principles

Aminoxysilanes are a specific class of organosilicon compounds that contain one or more aminoxy groups (-ONR₂) attached to a silicon atom. The foundational reactivity of these compounds is centered around the hydrolysis of the silicon-aminoxy bond in the presence of moisture. This hydrolysis reaction results in the formation of a silanol (B1196071) (Si-OH) group and the release of a hydroxylamine (B1172632) derivative.

The general mechanism for the hydrolysis of an aminoxysilane can be represented as:

R'Si(ONR₂)₃ + 3H₂O → R'Si(OH)₃ + 3HONR₂

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo a condensation reaction with other silanol groups. This condensation process forms stable siloxane bonds (Si-O-Si) and releases water as a byproduct. It is this sequential hydrolysis and condensation that leads to the formation of a crosslinked, three-dimensional polymer network.

2R'Si(OH)₃ → (HO)₂R'Si-O-SiR'(OH)₂ + H₂O

This process continues until a stable, crosslinked network is formed. The rate of these reactions is influenced by factors such as the concentration of water, the pH of the environment, and the steric and inductive effects of the organic groups attached to the silicon atom.

Contextualizing Methyltris(N,N-diethylaminoxy)silane within Silane (B1218182) Crosslinking Agent Families

Silane crosslinking agents are essential components in the formulation of various polymers, particularly in room temperature vulcanizing (RTV) silicone sealants. specialchem.com These agents are classified based on the chemical nature of the byproduct released during the hydrolysis and curing process. gluegun.com Common families of silane crosslinkers include acetoxy, alkoxy, and oxime systems. specialchem.com

This compound belongs to the aminoxy family of silane crosslinkers. A key characteristic of this family is that the hydrolysis byproduct is a hydroxylamine, which is less corrosive than the acetic acid released by acetoxy silanes. gluegun.com This positions aminoxysilanes, including this compound, within the category of "neutral cure" crosslinkers. cht-silicones.comchemical-concepts.com Neutral cure systems are advantageous in applications involving sensitive substrates, such as electronics and certain metals, where corrosion is a concern. cht-silicones.com

The "tris" designation in this compound indicates that there are three reactive aminoxy groups attached to the silicon atom, making it a trifunctional crosslinker. This trifunctionality allows for the formation of a dense, highly crosslinked polymer network, which contributes to the mechanical strength and durability of the final material.

Scope and Objectives of Academic Inquiry into this compound Research

Academic and industrial research into novel organosilicon crosslinkers like this compound is driven by the continuous demand for materials with enhanced performance and processing characteristics. The primary objectives of such inquiry are to develop new polymers with improved properties and to optimize the curing process for various applications.

A significant focus of research is the development of advanced materials with tailored properties. researchgate.net By incorporating novel crosslinkers, researchers aim to create polymers with enhanced thermal stability, improved adhesion to a wider range of substrates, and greater resistance to environmental degradation. The specific chemical structure of this compound, with its diethylaminoxy leaving group, offers a unique profile of reactivity and byproducts that can be explored to achieve these goals.

Another key objective is the refinement of the crosslinking process itself. Research in this area seeks to control the kinetics of hydrolysis and condensation to achieve desired cure rates, reduce processing times, and ensure the formation of a uniform and defect-free polymer network. The study of compounds like this compound contributes to a deeper understanding of the structure-property relationships in silane crosslinking chemistry, paving the way for the rational design of next-generation materials.

Chemical Compound Data

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 18418-55-8 guidechem.com |

| Molecular Formula | C₁₃H₃₃N₃O₃Si guidechem.com |

| Molecular Weight | 307.51 g/mol guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[bis(diethylaminooxy)-methylsilyl]oxy-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H33N3O3Si/c1-8-14(9-2)17-20(7,18-15(10-3)11-4)19-16(12-5)13-6/h8-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFLNHIWMZYCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)O[Si](C)(ON(CC)CC)ON(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624463 | |

| Record name | N,N',N''-[(Methylsilanetriyl)tris(oxy)]tris(N-ethylethan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18418-55-8 | |

| Record name | N,N',N''-[(Methylsilanetriyl)tris(oxy)]tris(N-ethylethan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Methyltris N,n Diethylaminoxy Silane

Established Synthetic Routes to Organoaminoxysilanes

The primary and most established method for synthesizing organoaminoxysilanes, including Methyltris(N,N-diethylaminoxy)silane, is through the reaction of an organohalosilane with a suitable N,N-dialkylhydroxylamine. This reaction is a classic example of nucleophilic substitution at a silicon center.

CH₃SiCl₃ + 3 (C₂H₅)₂NOH + 3 Base → CH₃Si[ON(C₂H₅)₂]₃ + 3 Base·HCl

This method is widely applicable for creating a variety of Si-O-N linkages and is favored for its reliability and the availability of the starting materials. lkouniv.ac.in

Exploration of Precursor Materials and Their Influence on this compound Formation

The successful synthesis of this compound is critically dependent on the quality and properties of its precursor materials. The two key precursors are a methyltrihalosilane (the silicon source) and N,N-diethylhydroxylamine (the aminoxy source).

Silicon Precursor: Methyltrichlorosilane (B1216827)

Methyltrichlorosilane (CH₃SiCl₃) is the logical silicon-containing starting material. It provides the central methyl-silicon core and three reactive Si-Cl bonds that can be substituted. Its high reactivity is essential for the reaction to proceed, but also necessitates careful handling under inert and anhydrous conditions to prevent premature hydrolysis.

Aminoxy Precursor: N,N-Diethylhydroxylamine

N,N-Diethylhydroxylamine ((C₂H₅)₂NOH, DEHA) is the nucleophile that provides the three N,N-diethylaminoxy groups. It is a colorless liquid with properties that make it suitable for this synthesis. wikipedia.orgsigmaaldrich.com DEHA is typically synthesized through the oxidation of triethylamine, followed by a decomposition or cracking step. guidechem.comgoogle.comatamanchemicals.com The purity of DEHA is important, as impurities could lead to side reactions. Its dual function as both the nucleophile and potentially the acid-scavenging base simplifies the reaction setup.

The table below summarizes key properties of these precursors.

| Property | Methyltrichlorosilane | N,N-Diethylhydroxylamine (DEHA) |

| Formula | CH₃SiCl₃ | C₄H₁₁NO |

| Molar Mass | 149.48 g/mol | 89.14 g/mol |

| Boiling Point | 65.7 °C | 125-130 °C sigmaaldrich.com |

| Melting Point | -77.8 °C | -26 to -25 °C wikipedia.org |

| Density | 1.27 g/mL | 0.867 g/mL wikipedia.org |

| Role in Synthesis | Electrophile, Silicon Source | Nucleophile, Aminoxy Source, Base |

Data sourced from references wikipedia.orgsigmaaldrich.commolecularknowledge.com.

Reaction Mechanisms Involved in the Synthesis of this compound

The formation of this compound proceeds through a series of three sequential nucleophilic substitution reactions at the silicon atom of methyltrichlorosilane. The mechanism for each step is analogous.

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the oxygen atom of N,N-diethylhydroxylamine attacking the electrophilic silicon atom of methyltrichlorosilane. This forms a transient, unstable pentacoordinate silicon intermediate. wikipedia.org

Leaving Group Departure: The silicon-chlorine bond breaks, with the chloride ion acting as the leaving group. This step restores the tetrahedral geometry around the silicon atom and results in the formation of a protonated aminoxysilane intermediate.

Deprotonation: A base, which can be another molecule of N,N-diethylhydroxylamine, removes the proton from the oxygen atom of the newly attached aminoxy group. This neutralizes the intermediate to form the Si-O-N linkage and produces one equivalent of N,N-diethylhydroxylamine hydrochloride.

This three-step sequence is repeated two more times to replace the remaining two chlorine atoms, ultimately yielding the final product, this compound, and a total of three equivalents of the hydrochloride salt byproduct. The presence of the base is crucial to drive the reaction to completion by neutralizing the HCl produced, which would otherwise protonate the hydroxylamine (B1172632) reactant, rendering it non-nucleophilic.

Purification and Isolation Strategies for High-Purity this compound

Achieving high purity of the target compound requires a multi-step purification strategy designed to remove unreacted precursors, the solvent, and the significant amount of salt byproduct generated during the reaction.

Initial Byproduct Removal: Filtration

The primary byproduct of the synthesis is the hydrochloride salt of the base used (e.g., N,N-diethylhydroxylamine hydrochloride). This salt is typically a solid that is insoluble in the non-polar organic solvents used for the reaction. Therefore, the first purification step is the physical removal of this salt by filtration. researchgate.net The collected solid, known as the filter cake, is usually washed with additional solvent to ensure complete recovery of the product that might be trapped within the solid matrix.

Final Purification: Vacuum Distillation

After filtration, the resulting liquid (filtrate) contains the crude product, the solvent, and any soluble impurities or excess reactants. Due to the likely high boiling point of this compound, purification by distillation at atmospheric pressure is often not feasible as it may require temperatures high enough to cause decomposition. lkouniv.ac.inwikipedia.org

The preferred method is vacuum distillation. youtube.comlibretexts.org By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing it to be distilled at a safer, lower temperature. wikipedia.orglibretexts.org This technique effectively separates the high-boiling product from lower-boiling solvents and unreacted N,N-diethylhydroxylamine, as well as from any non-volatile impurities that remain in the distillation flask.

The purification process is summarized in the table below.

| Step | Technique | Purpose |

| 1 | Filtration | To remove the solid N,N-diethylhydroxylamine hydrochloride byproduct from the crude reaction mixture. researchgate.net |

| 2 | Solvent Evaporation (Optional) | To remove the bulk of the reaction solvent, often done using a rotary evaporator. libretexts.org |

| 3 | Vacuum Distillation | To separate the high-boiling product from residual solvent, unreacted precursors, and other soluble impurities by boiling at a reduced pressure and temperature. wikipedia.orgyoutube.com |

Chemical Reactivity and Mechanistic Investigations of Methyltris N,n Diethylaminoxy Silane

Hydrolysis and Condensation Mechanisms of the N,N-diethylaminoxy Functional Group

The core of Methyltris(N,N-diethylaminoxy)silane's utility lies in the reactivity of its N,N-diethylaminoxy groups. These groups readily undergo hydrolysis in the presence of moisture, a critical first step in the curing process of materials formulated with this silane (B1218182).

Step 1: CH₃Si(ON(C₂H₅)₂)₃ + H₂O → CH₃Si(ON(C₂H₅)₂)₂(OH) + (C₂H₅)₂NOH

Step 2: CH₃Si(ON(C₂H₅)₂)₂(OH) + H₂O → CH₃Si(ON(C₂H₅)₂)(OH)₂ + (C₂H₅)₂NOH

Step 3: CH₃Si(ON(C₂H₅)₂)(OH)₂ + H₂O → CH₃Si(OH)₃ + (C₂H₅)₂NOH

The kinetics of this hydrolysis process are influenced by several factors, including pH, temperature, and the presence of catalysts. Generally, the rate of hydrolysis for silanes is dependent on the steric bulk of the leaving group and the electronic effects of the substituents on the silicon atom. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles governing the hydrolysis of other alkoxysilanes and aminoxysilanes can be applied. The reaction is typically catalyzed by both acids and bases. Under acidic conditions, protonation of the oxygen atom in the aminoxy group makes it a better leaving group, accelerating the nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water.

The byproduct of this hydrolysis is N,N-diethylhydroxylamine, a compound that is itself used as a raw material in the production of some silicone sealants and coatings. nih.govspecialchem.comresearchgate.netyoutube.com

Following hydrolysis, the resulting silanol (B1196071) intermediates, particularly the trifunctional methylsilanetriol (B1219558) (CH₃Si(OH)₃), are highly reactive and undergo condensation polymerization. youtube.comresearchgate.net This process involves the reaction between two silanol groups to form a siloxane bond (Si-O-Si) and a molecule of water. Alternatively, a silanol group can react with a remaining N,N-diethylaminoxy group to form a siloxane bond and release N,N-diethylhydroxylamine.

The condensation reaction builds up a polymeric network, starting with the formation of dimers and trimers, and progressing to larger oligomeric and ultimately polymeric structures. The trifunctionality of the original molecule allows for the formation of a dense, three-dimensional crosslinked network, which is fundamental to its role in forming robust materials.

Table 1: Stepwise Hydrolysis and Condensation of this compound

| Step | Reactants | Products | Byproduct |

| Hydrolysis 1 | This compound + Water | Methyl(N,N-diethylaminoxy)silanediol | N,N-diethylhydroxylamine |

| Hydrolysis 2 | Methyl(N,N-diethylaminoxy)silanediol + Water | Methylsilanetriol | N,N-diethylhydroxylamine |

| Condensation | 2 x Silanol-containing species | Siloxane (Si-O-Si) bond | Water |

Role of this compound as a Crosslinking Agent

The primary application of this compound is as a crosslinking agent in Room Temperature Vulcanizable (RTV) silicone systems. These systems typically consist of long-chain silicone polymers with reactive terminal groups, such as hydroxyl groups.

In a typical one-component RTV system, this compound is mixed with a hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) polymer. The aminoxysilane reacts with the terminal hydroxyl groups of the PDMS chains, releasing N,N-diethylhydroxylamine and forming a moisture-stable, yet reactive, intermediate.

The formation of the crosslinked network is a complex process influenced by factors such as the concentration of the crosslinker, the humidity of the environment, and the presence of catalysts. Tin compounds, such as dibutyltin (B87310) dilaurate, are often used to catalyze the condensation reaction, thereby accelerating the cure time. researchgate.net The trifunctional nature of this compound allows each molecule to connect up to three polymer chains, leading to a high crosslink density. This dense network structure is responsible for the desirable properties of the cured silicone, such as its elasticity, durability, and thermal stability. The rate of cure is also dependent on the diffusion of moisture into the material, meaning that thicker sections will cure more slowly than thinner ones. specialchem.com

Interaction and Reactivity with Diverse Substrates and Co-reactants

The utility of this compound extends to its ability to interact with and modify the surfaces of various materials. When applied to a substrate, the aminoxy groups can hydrolyze to form silanol groups. These silanols are capable of forming strong covalent bonds (Si-O-Substrate) with inorganic surfaces that possess hydroxyl groups, such as glass, ceramics, and metals. This property makes it a potential adhesion promoter, improving the bond between a silicone sealant or coating and the substrate.

The organic methyl group on the silane provides a degree of hydrophobicity to the resulting polymer network. The interaction with organic substrates and co-reactants is generally governed by weaker intermolecular forces, such as van der Waals interactions. However, the reactivity of the aminoxy groups allows for the incorporation of the silane into various polymer matrices, potentially modifying their bulk properties. Studies on the interaction of amino acids with inorganic surfaces suggest that both hydrophobic and electrostatic interactions play a crucial role in the adsorption process, which can be extrapolated to the interactions of aminoxy-functionalized silanes with different surfaces. nih.gov

Comparative Reactivity Studies with Other Hydrolyzable Silane Functional Groups

The rate and mechanism of hydrolysis are pivotal in determining the processing characteristics and final properties of materials derived from organosilanes. These reactions are influenced by a variety of factors including the nature of the leaving group on the silicon atom, steric hindrance, electronic effects, and the presence of catalysts. A comparative analysis of this compound with alkoxysilanes, ketoximosilanes, and acetoxysilanes reveals a spectrum of reactivity governed by these principles.

Alkoxysilanes

Alkoxysilanes, such as tetraethoxysilane (TEOS) and methyltrimethoxysilane (B3422404) (MTMS), are perhaps the most extensively studied class of hydrolyzable silanes. Their hydrolysis typically requires catalysis, being slow at neutral pH and accelerated in acidic or basic conditions. nih.gov The reaction proceeds via nucleophilic attack of water on the silicon atom.

The reactivity of alkoxysilanes is significantly influenced by the size of the alkoxy group. For instance, methoxy (B1213986) groups hydrolyze faster than ethoxy groups due to lower steric hindrance. gelest.com Under acidic conditions, the hydrolysis rate is enhanced by protonation of the alkoxy oxygen, making it a better leaving group. In alkaline media, the reaction is facilitated by the attack of hydroxide ions. nih.gov

The hydrolysis of alkoxysilanes is a multi-step process, and the rate constants for each successive hydrolysis step can vary. For example, in some cases, the second and third hydrolysis steps are faster than the first. researchgate.net

Ketoximosilanes

Ketoximosilanes are known for their use in room temperature vulcanized (RTV) silicone sealants. A study on α-amine ketoximesilanes, which share structural similarities with the aminoxy functionality, provides insight into their reactivity. The hydrolysis of these silanes can be self-catalyzed by the amine group, eliminating the need for external catalysts. mdpi.com

Kinetic studies on various α-amine ketoximesilanes have shown that the rate of hydrolysis is influenced by the nature of the amine substituent. For instance, the hydrolysis rate constants for a series of α-amine ketoximesilanes were found to be in the range of 7.6 × 10⁻⁴ s⁻¹ to 12.2 × 10⁻⁴ s⁻¹ at 25°C. mdpi.com The differences in reactivity were attributed to the electronic and steric effects of the substituents on the amine. mdpi.com

Acetoxysilanes

Acetoxysilanes are characterized by their rapid hydrolysis upon exposure to moisture, releasing acetic acid as a byproduct. This rapid curing is a key feature in many sealant applications. acs.org The hydrolysis of acetoxysilanes is generally considered to be much faster than that of alkoxysilanes under similar conditions. The reaction is autocatalytic due to the formation of acetic acid, which can further protonate the acetoxy groups and accelerate the reaction.

This compound: A Comparative Perspective

Based on the general principles of silane reactivity, the hydrolysis of this compound is expected to be significantly faster than that of typical alkoxysilanes like MTES or TEOS under neutral conditions, likely due to self-catalysis by the aminoxy group. The reactivity would likely be comparable to or even faster than some ketoximosilanes, depending on the specific electronic and steric environment around the silicon and nitrogen atoms.

Compared to acetoxysilanes, which are known for their very rapid, autocatalytic hydrolysis, this compound's hydrolysis rate would likely be slower, but still considerably fast, making it suitable for applications requiring a controlled but reasonably quick cure.

To provide a clearer comparative framework, the following interactive data table summarizes the qualitative and, where available, quantitative reactivity of these different silane functional groups.

| Silane Functional Group | Typical Leaving Group | General Reactivity | Hydrolysis Byproduct | Catalysis | Available Kinetic Data (Rate Constant) |

| Alkoxysilane | Alcohol (e.g., Ethanol, Methanol) | Slow to Moderate | Alcohol | Acid or Base | 1.4 to 8 × 10⁴ s⁻¹ (TEOS, base-catalyzed) nih.gov |

| Ketoximosilane | Ketoxime (e.g., Methyl ethyl ketoxime) | Moderate to Fast | Ketoxime | Often self-catalyzed by amine groups | 7.6 × 10⁻⁴ to 12.2 × 10⁻⁴ s⁻¹ (α-amine ketoximosilanes) mdpi.com |

| Acetoxysilane | Acetic Acid | Very Fast | Acetic Acid | Autocatalytic | ~0.756 m³/mol⁻¹h⁻¹ (Commercial sealant, 60°C) acs.org |

| Aminoxysilane | N,N-diethylhydroxylamine | Fast | N,N-diethylhydroxylamine | Likely self-catalyzed | Not available |

Disclaimer: The kinetic data presented are from different studies under varying conditions and are for illustrative comparison only. A direct comparison would require testing under identical conditions.

Advanced Spectroscopic and Analytical Characterization Techniques for Methyltris N,n Diethylaminoxy Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data for Methyltris(N,N-diethylaminoxy)silane, which would be crucial for confirming its molecular structure, is not present in the surveyed literature.

¹H NMR Analysis of Organic Ligand Environments

Specific ¹H NMR chemical shifts and coupling constants for the methyl and diethylamino groups of this compound have not been reported. Such data would be essential to describe the electronic environment of the protons within the N,N-diethylaminoxy ligands and the methyl group attached to the silicon atom.

¹³C NMR Spectroscopy for Carbon Framework Characterization

Similarly, no published ¹³C NMR data is available. This information would be necessary to characterize the carbon framework of the molecule, identifying the distinct signals for the methyl carbon attached to silicon and the ethyl carbons of the diethylaminoxy groups.

²⁹Si NMR Spectroscopy for Silicon Coordination Environment Assessment

While general principles of ²⁹Si NMR spectroscopy for silanes are well-established, specific experimental data for this compound is absent from the literature. The chemical shift of the silicon-29 (B1244352) nucleus would provide critical insight into its coordination environment and the nature of the silicon-oxygen bonds.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

No experimental Infrared (IR) or Raman spectra for this compound have been found in the public domain. This data would be invaluable for identifying the characteristic vibrational modes of the molecule, such as Si-O, N-O, and C-N bonds, which would further confirm its structure and bonding characteristics.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pattern Analysis

A detailed mass spectrum and analysis of the fragmentation pattern of this compound are not available. This analytical technique would be instrumental in confirming the molecular weight of the compound and providing evidence for its structural integrity through the identification of characteristic fragment ions.

Elemental Analysis for Stoichiometric Verification

No published results from the elemental analysis of this compound could be located. This fundamental technique is required to experimentally verify the stoichiometric formula of the compound (C₁₃H₃₃N₃O₃Si) by determining the mass percentages of carbon, hydrogen, nitrogen, and silicon.

Chromatographic Methods for Purity Assessment and Impurity Profiling

The purity of this compound is critical for its performance in various applications. Chromatographic techniques are indispensable for determining the purity of this organosilane and for identifying and quantifying any impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used methods for this purpose.

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. alfa-chemistry.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For silanes, GC is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification of the eluted compounds. dss.go.thnih.gov

An impurity profile for this compound would typically include starting materials, by-products from the synthesis, and degradation products. Potential impurities could arise from incomplete reactions or side reactions during its synthesis. For instance, compounds with fewer or more diethylaminoxy groups, or residual starting materials, could be present.

A typical GC-MS analysis would involve dissolving the silane (B1218182) sample in a suitable solvent, such as heptane, followed by injection into the GC system. dss.go.th The identity of the peaks in the chromatogram can be confirmed by their mass spectra. dss.go.thnih.gov

High-performance liquid chromatography offers a complementary approach, especially for less volatile impurities or for compounds that might degrade at the high temperatures used in GC. thermofisher.com While many silanes lack a UV chromophore, making UV detection challenging, detectors like the Charged Aerosol Detector (CAD) provide a universal detection method based on the mass of the analyte. thermofisher.com Normal-phase HPLC on a silica (B1680970) hydride column or reversed-phase HPLC on a C18 column can be employed. thermofisher.comchromatographyonline.com The choice of mobile phase and column depends on the polarity of the impurities to be separated.

The following data tables illustrate typical parameters that could be used in the chromatographic analysis of this compound, based on established methods for similar organosilicon compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value/Type |

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, hold for 5 minutes |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Solvent | Heptane |

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

| Parameter | Value/Type |

| Instrument | High-Performance Liquid Chromatograph with Charged Aerosol Detector (HPLC-CAD) |

| Column | C18 solid core column (e.g., 100 mm x 2.1 mm ID, 2.7 µm particle size) |

| Mobile Phase | Acetonitrile and Water Gradient |

| Gradient | Start with 50% Acetonitrile, increase to 100% Acetonitrile over 15 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detector | Charged Aerosol Detector (CAD) |

| Injection Volume | 5 µL |

| Sample Solvent | Tetrahydrofuran thermofisher.com |

The development and validation of such chromatographic methods are crucial for quality control in the production of this compound, ensuring its suitability for high-purity applications. These methods allow for the routine monitoring of product quality and the identification of any deviations in the manufacturing process.

Material Science Applications and Functionalization Strategies Involving Methyltris N,n Diethylaminoxy Silane

Integration into Organopolysiloxane Compositions

This silane (B1218182) is a key component in the formulation of room-temperature-vulcanizable (RTV) silicone sealants and adhesives. Its primary role is to act as a crosslinking agent, reacting with hydroxyl-terminated polydimethylsiloxanes in the presence of atmospheric moisture. This reaction leads to the formation of a durable and flexible silicone elastomer.

The trifunctional nature of Methyltris(N,N-diethylaminoxy)silane, possessing three diethylaminoxy groups, enables it to create a high-density, three-dimensional crosslinked network within the organopolysiloxane matrix. When it reacts with the terminal hydroxyl groups of polydimethylsiloxane (B3030410) chains, it forms strong and stable siloxane (Si-O-Si) bonds, with the release of diethylhydroxylamine as a byproduct. This process transforms the liquid or paste-like polymer into a solid, elastomeric material.

The extent of crosslinking significantly influences the final mechanical properties of the cured silicone. A higher concentration of the silane crosslinker generally leads to a denser network, resulting in increased hardness, modulus, and tensile strength, but potentially reduced elongation and flexibility. The specific architecture of the network can be tailored by controlling the ratio of the crosslinker to the base polymer and by the potential inclusion of other functional silanes. The introduction of crosslinks in polyethylene, for example, has been shown to be influenced by the type and concentration of the silane component. researchgate.net

Table 1: Impact of Crosslinker Concentration on Silicone Elastomer Properties

| Property | Low Crosslinker Concentration | High Crosslinker Concentration |

| Hardness | Softer | Harder |

| Modulus | Lower | Higher |

| Tensile Strength | Lower | Higher |

| Elongation at Break | Higher | Lower |

| Flexibility | Higher | Lower |

This table provides a generalized representation of the effects of crosslinker concentration. Actual values depend on the specific formulation.

The curing process, or vulcanization, of silicone formulations containing this compound is initiated by the hydrolysis of the aminoxy groups upon exposure to moisture. This is followed by a condensation reaction with the hydroxyl groups of the polysiloxane. The rate of this cure is influenced by several factors, including the ambient temperature, humidity levels, and the presence of catalysts.

The N,N-diethylaminoxy groups are known for their high reactivity, which contributes to a relatively fast curing process at room temperature. This is advantageous for applications requiring rapid development of mechanical properties. The curing kinetics can exhibit an autocatalytic mechanism, where the byproducts of the reaction may themselves catalyze further curing. nih.gov

From a rheological perspective, the addition of this compound to an organopolysiloxane formulation initially affects the viscosity of the uncured material. As the curing reaction proceeds, there is a progressive increase in viscosity, transitioning from a liquid or paste-like consistency to a gel point and finally to a solid, crosslinked network. This change in rheology is a critical parameter for the application of sealants and adhesives, as it dictates properties such as extrusion rate and tooling time.

Utilization in Photocurable Compositions and Photo-Initiated Polymerization Systems

While primarily known for its role in moisture-curing systems, aminoxysilanes can also find utility in photocurable compositions. In these systems, curing is initiated by exposure to light, typically ultraviolet (UV) radiation. The silane can be incorporated into formulations containing photoinitiators that generate reactive species (radicals or cations) upon irradiation.

In such systems, the silane can participate in the polymerization process, co-reacting with other monomers and oligomers in the formulation. This integration helps to improve the thermal stability and mechanical properties of the final cured material. For instance, research has shown that the inclusion of functional agents can effectively crosslink polymers like low-density polyethylene, which is relevant for high-voltage cable materials. researchgate.net The use of Methyltris(diethylamino)silane as a precursor in plasma-enhanced chemical vapor deposition (PECVD) to synthesize silicon carbonitride layers further demonstrates the versatility of such compounds in advanced material fabrication. researchgate.net

Surface Modification and Adhesion Promotion Mechanisms.manchester.ac.ukhku.hk

A significant application of this compound is in surface modification and as an adhesion promoter. manchester.ac.ukhku.hk Silanes, in general, are widely used as coupling agents to enhance the chemical bond between two different materials. manchester.ac.ukhku.hkresearchgate.net The effectiveness of a silane as a coupling agent is dependent on its chemical structure. manchester.ac.ukhku.hk

The aminoxy groups of this compound can react with hydroxyl (-OH) groups present on the surface of many inorganic substrates, such as glass, ceramics, and metals. gelest.com This reaction involves the hydrolysis of the Si-O-N bond to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then undergo a condensation reaction with the substrate's surface hydroxyls, forming strong, covalent siloxane (Si-O-substrate) bonds.

Simultaneously, the silanol groups can also react with each other to form a crosslinked polysiloxane network at the interface. This creates a durable interfacial layer that is chemically bonded to the substrate. The methyl group attached to the silicon atom provides a degree of hydrophobicity to the modified surface. The formation of a covalent bond between a wood veneer and a silane agent has been confirmed through various analytical techniques. researchgate.net Studies have also shown that silane adhesion promoters can significantly improve adhesion strength at polymer/epoxy interfaces. rsc.org

Table 2: Substrates and Functional Groups Involved in Silane Adhesion

| Substrate Material | Reactive Surface Group | Bond Formed with Silane |

| Glass, Silica (B1680970) | Hydroxyl (-OH) | Si-O-Si |

| Aluminum | Hydroxyl (-OH) | Si-O-Al |

| Steel | Hydroxyl (-OH) | Si-O-Fe |

| Wood, Cellulose | Hydroxyl (-OH) | Si-O-C |

The successful modification of a surface with this compound can be verified using a variety of surface-sensitive analytical techniques. X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of silicon and nitrogen on the treated surface. Fourier-Transform Infrared Spectroscopy (FTIR) can detect the formation of Si-O-Si and Si-O-substrate bonds. Contact angle measurements are used to assess the change in surface energy and hydrophobicity.

The enhancement in interfacial adhesion can be quantified through mechanical testing methods such as lap shear tests, peel tests, and pull-off tests. Research has demonstrated that silane surface treatments can lead to a significant increase in shear strength and water resistance. researchgate.net For instance, a study on wood-plastic plywood showed a 293.2% increase in shear strength after silane treatment. researchgate.net Furthermore, the use of short-chain silanes has been shown to significantly improve interfacial bonding at low temperatures in advanced semiconductor packaging. researchgate.netbohrium.com

Table 3: Analytical Techniques for Characterizing Modified Surfaces

| Technique | Information Provided |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of chemical bonds and functional groups |

| Contact Angle Goniometry | Surface energy and wettability (hydrophobicity/hydrophilicity) |

| Atomic Force Microscopy (AFM) | Surface topography and roughness |

| Scanning Electron Microscopy (SEM) | Surface morphology and microstructure |

Application as a Precursor in Advanced Coating Technologies

This compound serves as a valuable single-source precursor in advanced coating technologies, particularly in Plasma-Enhanced Chemical Vapor Deposition (PECVD). This technique is utilized to create thin, high-performance films with specialized properties on various substrates. The unique molecular structure of this aminosilane, containing silicon, carbon, nitrogen, and oxygen, allows for the deposition of complex layers like silicon carbonitride (SiCxNy). researchgate.netresearchgate.net These films are sought after for applications requiring anticorrosion protection, hydrophobicity, and electrical passivation. researchgate.net

In the PECVD process, this compound is introduced into a low-pressure chamber where it is mixed with a carrier gas such as helium or nitrogen. researchgate.netresearchgate.net The application of a plasma field then provides the energy to decompose the precursor molecule, leading to the deposition of a solid, amorphous, and often hydrogenated film onto a substrate. researchgate.net The composition and properties of the resulting silicon carbonitride layer can be precisely controlled by adjusting deposition parameters like temperature, pressure, and gas mixture. researchgate.netresearchgate.net For instance, research on the closely related precursor, methyltris(diethylamino)silane, shows that deposition temperature significantly influences the elemental composition and refractive index of the SiCN films. researchgate.net Plasma treatment can also modify the surface characteristics of the deposited film, such as altering its wettability by changing the water contact angle. researchgate.net These coatings can function as promising interlayer dielectrics, protective layers against corrosion, and antireflection or passivating layers. researchgate.net

Table 1: Research Findings on PECVD of SiCN Films Using Aminosilane Precursors

| Parameter | Finding | Source |

|---|---|---|

| Precursor Type | Single-source aminosilanes like methyltris(diethylamino)silane are effective for depositing SiCN films. | researchgate.netresearchgate.net |

| Deposition Method | Plasma-Enhanced Chemical Vapor Deposition (PECVD) at low pressure (10⁻²-10 Torr). | researchgate.net |

| Temperature Range | 300-1300 K, influencing film composition and properties. | researchgate.net |

| Resulting Material | Amorphous, hydrogenated silicon carbonitride (SiCxNy:H) layers. | researchgate.netresearchgate.net |

| Film Properties | Can be used as anticorrosion protective coatings, hydrophobic coatings, and passivating layers. | researchgate.net |

| Surface Modification | Plasma exposure can significantly alter surface characteristics, changing the water contact angle from 71° to 37°. | researchgate.net |

Role in the Formulation of Electrically Conductive Silicone Materials

This compound functions as a critical crosslinking agent in the formulation of room temperature vulcanized (RTV) silicone materials, including those designed to be electrically conductive. sinosil.comcfmats.com In these systems, the silane, which has a general structure of R-Si-X₃, reacts with the terminal hydroxyl groups of silicone polymers. sinosil.com The "(N,N-diethylaminoxy)" groups are the hydrolyzable 'X' components which, in the presence of atmospheric moisture, are cleaved to form reactive silanol (Si-OH) intermediates. These silanols then undergo condensation reactions with other polymer chains, eliminating a byproduct and forming stable siloxane (Si-O-Si) crosslinks. sinosil.com

This process transforms the liquid or paste-like silicone polymer into a solid, elastic rubber network. sinosil.com The resulting crosslinked network provides the essential mechanical integrity, durability, and thermal stability to the final material. sinosil.comcfmats.com

For electrically conductive silicones, conductive fillers such as carbon black are dispersed within the silicone polymer matrix. scilit.com The crosslinking network formed by this compound is crucial for permanently locking these filler particles in place, ensuring a stable and reliable conductive pathway throughout the material. scilit.com The type of cure system, determined by the hydrolyzable group on the silane, influences properties like cure speed, adhesion, and corrosiveness of the byproduct. sinosil.com Aminoxy systems, like that of this compound, are known for their non-corrosive byproducts, making them suitable for applications involving sensitive electronic components. sinosil.com

Table 2: Comparison of Common RTV Silicone Cure Systems

| Cure System Type | Crosslinker Example | Byproduct | Characteristics | Source |

|---|---|---|---|---|

| Acetoxy | Methyltriacetoxysilane | Acetic Acid | Fast cure, good adhesion, but corrosive byproduct with odor. | sinosil.comcfmats.com |

| Alkoxy | Methyltrimethoxysilane (B3422404) | Alcohol | Slower cure, non-corrosive, but adhesion may be lower than acetoxy. | sinosil.com |

Contributions to Hybrid Organic-Inorganic Materials Synthesis and Processing

This compound is a significant contributor to the synthesis of hybrid organic-inorganic materials, primarily through the sol-gel process. osti.govmdpi.com These hybrid materials combine the properties of both organic polymers (like flexibility and functionality) and inorganic glasses (like hardness and thermal stability) at the molecular level. The versatility of the sol-gel process allows for the creation of materials with tailored properties for use as coatings, films, or bulk solids. osti.govresearchgate.net

The process begins with the hydrolysis of the precursor's reactive groups in the presence of water and a solvent, often with a catalyst. mdpi.comresearchgate.net For this compound, the N,N-diethylaminoxy groups hydrolyze to form silanol groups (Si-OH). These silanols are highly reactive and undergo subsequent condensation reactions with each other and with other hydrolyzed precursors (like tetraethoxysilane, TEOS) to form a three-dimensional siloxane (Si-O-Si) network. mdpi.com

The methyl group ("R" group) attached directly to the silicon atom is not hydrolyzed and remains as an integral part of the final structure, imparting organic character to the inorganic silica network. osti.gov By co-polymerizing organofunctional silanes like this compound with other inorganic precursors, materials scientists can precisely control the final properties of the hybrid material, such as hydrophobicity, mechanical flexibility, and surface energy. researchgate.netmdpi.com This approach is used to develop materials for a wide range of applications, including scratch-resistant and hydrophobic coatings, and matrices for advanced composites. mdpi.com

Table 3: Examples of Organosilane Precursors in Hybrid Material Synthesis

| Organosilane Precursor | Organic Group (R) | Inorganic Co-Precursor | Resulting Hybrid Property/Application | Source |

|---|---|---|---|---|

| Methyltriethoxysilane (MTES) | Methyl | Tetraethoxysilane (TEOS) | Flexible aerogels, hydrophobic membranes. | researchgate.net |

| Vinyltrimethoxysilane (VTMS) | Vinyl | Tetraethoxysilane (TEOS) | Adhesion-promoting coatings for medical implants. | mdpi.com |

| γ-methacryloxypropyltrimethoxysilane (MAPTMS) | Methacryloxypropyl | Tetramethyl orthosilicate (B98303) (TMOS) | Coatings for metallic surfaces, host for corrosion inhibitors. | researchgate.net |

Theoretical and Computational Investigations of Methyltris N,n Diethylaminoxy Silane Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, which in turn governs the molecule's reactivity. scienceopen.com For Methyltris(N,N-diethylaminoxy)silane, such calculations can reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on each atom.

These electronic properties are crucial for predicting how the molecule will interact with other chemical species. The silicon atom, bonded to an electron-donating methyl group and three electron-withdrawing N,N-diethylaminoxy groups, is expected to have a significant positive partial charge, making it a prime site for nucleophilic attack. Conversely, the oxygen and nitrogen atoms of the aminoxy groups are sites of high electron density, making them susceptible to electrophilic attack, particularly protonation during hydrolysis.

Frontier Molecular Orbital (FMO) theory is often applied to rationalize reaction pathways. mdpi.com The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability. A smaller gap suggests higher reactivity. In the context of this compound, the initial step of hydrolysis is the interaction with water. Quantum chemical calculations can model the formation of initial complexes between the silane (B1218182) and water molecules, predicting the most favorable sites of interaction and the subsequent reaction steps. taylorfrancis.com For instance, a water molecule can act as a nucleophile attacking the silicon center or as an electrophile protonating an oxygen or nitrogen atom. mdpi.comtaylorfrancis.com

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Partial Charge on Si | +1.8 to +2.2 | Indicates a strong electrophilic character, susceptible to nucleophilic attack. |

| Partial Charge on O | -0.8 to -1.0 | Indicates nucleophilic character, prone to protonation. |

| HOMO Energy | -8.5 eV | Related to the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Related to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | A large gap suggests high kinetic stability in the absence of reactants like water. |

Note: These values are illustrative and would be determined using specific quantum chemical methods like DFT or ab initio calculations.

Molecular Dynamics Simulations of Polymerization and Crosslinking Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is exceptionally well-suited for modeling the complex processes of polymerization and crosslinking that this compound undergoes to form a polysiloxane network.

The simulation typically begins by constructing a "simulation box" containing a specified number of silane monomers and water molecules. The interactions between these molecules are governed by a force field, which is a set of parameters and equations that describe the potential energy of the system. For reactions to occur, a reactive force field or a specialized algorithm that allows for the formation and breaking of bonds is employed.

The crosslinking process for this compound can be simulated in a stepwise manner:

Hydrolysis: The simulation tracks the interaction of water with the silane molecules. The N,N-diethylaminoxy groups react with water to form silanol (B1196071) (Si-OH) groups and N,N-diethylhydroxylamine as a byproduct.

Condensation: The newly formed silanol groups can then react with each other (or with remaining aminoxy groups) to form siloxane bridges (Si-O-Si).

Network Formation: As these condensation reactions continue, a three-dimensional crosslinked polymer network is formed.

Throughout the simulation, various properties of the system can be monitored, such as the increase in density, the change in volume, and the evolution of the network's structure. By analyzing the final crosslinked structure, researchers can calculate key material properties like the degree of crosslinking, glass transition temperature (Tg), and mechanical properties such as Young's modulus. This provides a molecular-level understanding of how the initial monomer structure translates into the final properties of the cured material.

Table 2: Typical Parameters for an MD Simulation of this compound Crosslinking

| Parameter | Example Value | Description |

|---|---|---|

| System Composition | 500 silane monomers, 1500 water molecules | Represents the initial state of the curing system. |

| Force Field | COMPASS or a reactive force field (ReaxFF) | Defines the interatomic potentials governing molecular interactions and reactions. |

| Temperature | 300 K | The temperature at which the simulation is run, mimicking ambient conditions. |

| Pressure | 1 atm | The pressure at which the simulation is run. |

| Simulation Time | 10 ns (nanoseconds) | The duration over which the molecular motions are simulated. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scienceopen.com It is particularly useful for studying chemical reactions, allowing for detailed exploration of reaction mechanisms, including the identification of intermediates and transition states.

For this compound, DFT is the ideal tool to map out the potential energy surface (PES) for its hydrolysis and condensation reactions. researchgate.net The hydrolysis reaction, for example, likely proceeds through several steps. A possible pathway involves:

Formation of a pre-reaction complex where a water molecule coordinates to the silicon atom. nih.gov

Transition to a five-coordinate silicon intermediate (a transition state).

Proton transfer from the coordinated water molecule to the nitrogen atom of a diethylaminoxy group.

Cleavage of the Si-O bond, releasing N,N-diethylhydroxylamine and forming a silanol group (Si-OH).

DFT calculations can determine the energy of each of these states (reactants, intermediates, transition states, and products). The energy difference between the reactants and the highest-energy transition state gives the activation energy (Ea) for the reaction, which is a key determinant of the reaction rate. nih.gov By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. For instance, DFT could be used to compare the uncatalyzed reaction with an acid- or base-catalyzed reaction to understand how catalysts lower the activation energy barrier.

These studies provide precise, quantitative data on the thermodynamics (e.g., reaction enthalpies) and kinetics of the reactions, which is essential for controlling the curing process of materials based on this silane.

Table 3: Hypothetical DFT-Calculated Activation Energies for the Hydrolysis of one Si-O Bond

| Reaction Step | Catalyst | Activation Energy (kJ/mol) | Significance |

|---|---|---|---|

| Si-O Bond Cleavage | None (Uncatalyzed) | 120 | High barrier, suggesting a slow reaction without a catalyst. |

| Si-O Bond Cleavage | Acid-Catalyzed (H+) | 65 | Lower barrier, indicating that acid significantly speeds up hydrolysis. |

| Si-O Bond Cleavage | Base-Catalyzed (OH-) | 75 | Lower barrier, indicating that base also accelerates the reaction. |

Note: These values are illustrative examples of what DFT calculations could predict.

Modeling of Interfacial Interactions and Adhesion Mechanisms

The primary application of many silane coupling agents is to promote adhesion between an inorganic substrate (like glass or metal oxides) and an organic polymer matrix. Computational modeling is a vital tool for understanding the mechanisms behind this adhesion at the molecular level.

To study the interaction of this compound with a surface, such as hydroxylated silica (B1680970) (SiO₂), a combination of DFT and MD simulations is often used.

DFT for Local Bonding: DFT calculations can model the interaction of a single silane molecule with a small cluster of atoms representing the silica surface. This approach provides a highly accurate description of the chemical bonding. The simulation would show the hydrolysis of the diethylaminoxy groups near the surface, followed by the condensation reaction between the resulting silanol (Si-OH) groups from the silane and the hydroxyl (Si-OH) groups on the silica surface. This forms strong, covalent Si-O-Si bonds that anchor the molecule to the substrate. DFT can quantify the strength of these bonds and the energy released upon their formation.

MD for Large-Scale Interface: While DFT is limited to small systems, MD simulations can model a larger interface, consisting of many silane molecules interacting with a slab of silica on one side and a polymer matrix on the other. These simulations reveal how the silane molecules organize themselves at the interface, forming a distinct layer known as an interphase. The modeling can show how the orientation of the methyl group (pointing away from the surface) affects the interaction with the polymer matrix. By simulating mechanical stress, such as pulling the polymer away from the substrate, these models can predict the strength of the adhesion and identify the points of failure at the atomic scale.

These modeling techniques demonstrate that the adhesion mechanism is twofold: the formation of strong covalent bonds with the inorganic substrate and the creation of an interpenetrating network with the organic polymer, facilitated by the organofunctional (methyl) group of the silane.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-diethylhydroxylamine |

| Water |

| Silica |

Future Perspectives and Emerging Research Avenues for Methyltris N,n Diethylaminoxy Silane

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of aminoxysilanes often involves the reaction of chlorosilanes with the corresponding hydroxylamines, a process that generates stoichiometric amounts of ammonium (B1175870) salt waste. Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

A promising avenue is the catalytic dehydrocoupling of silanes with hydroxylamines. This method forms the desired Si-O-N bond with the only byproduct being hydrogen gas, representing a significant step towards greener chemistry. nih.govnih.gov Research into catalysts for this process is a key area of development, with platinum(II) complexes showing high activity and selectivity for the related Si-N bond formation at very low catalyst loadings. nih.gov The development of catalysts based on more abundant and less expensive metals is a critical future goal.

Another area of exploration is the use of biocatalysis. Enzymes, such as those used in the synthesis of amine-containing pharmaceuticals, could offer highly selective and environmentally benign routes to aminoxysilanes. l-i.co.uk While still in its infancy for organosilicon chemistry, biocatalysis presents a paradigm shift towards more sustainable manufacturing.

A plausible synthetic route for Methyltris(N,N-diethylaminoxy)silane is the reaction of methyltrichlorosilane (B1216827) with N,N-diethylhydroxylamine. This reaction, analogous to the synthesis of other substituted silanes, would likely proceed as follows:

CH₃SiCl₃ + 3(C₂H₅)₂NOH → CH₃Si[ON(C₂H₅)₂]₃ + 3HCl

The hydrochloric acid generated would be neutralized by a base, often an excess of the amine reactant or an added tertiary amine. Future research will likely focus on optimizing this reaction to improve yield and minimize waste, potentially through catalytic methods that avoid the use of chlorosilanes altogether.

Tailoring Reactivity and Selectivity for Bespoke Material Demands

The reactivity of this compound is centered around the hydrolysis and subsequent condensation of the N,N-diethylaminoxy groups. The ability to control the rate and extent of these reactions is crucial for tailoring the properties of the final material, such as cure speed, adhesion, and mechanical strength in silicone sealants and coatings.

The cure rate of Room Temperature Vulcanizing (RTV) silicones, where this compound is often used as a crosslinker, can be finely tuned. The reaction rate is dependent on formulation, relative humidity, and temperature. specialchem.comacs.org Innovations in catalysis are key to this control. While organotin compounds like dibutyltin (B87310) dilaurate have traditionally been used, there is a strong drive towards less toxic alternatives. sinosil.com Organotitanate chelates, for example, are effective catalysts for the hydrolysis of alkoxy and oximo groups in neutral-cure RTV sealants and can also act as moisture scavengers, extending the shelf life of the product. l-i.co.ukknowde.com

The following table outlines key factors influencing the reactivity of aminoxysilane systems:

| Factor | Influence on Reactivity | Future Research Focus |

| Catalyst | Accelerates hydrolysis and condensation reactions. The type of catalyst (e.g., organotin, titanate) dictates cure speed and mechanism. researchgate.netandisil.com | Development of non-toxic, highly efficient catalysts. Exploring synergistic effects of mixed catalyst systems. |

| Moisture Availability | Essential for the hydrolysis step. Higher humidity generally leads to faster cure times. specialchem.comacs.org | Understanding and modeling the diffusion of moisture through the polymer matrix to predict cure profiles. |

| Temperature | Increased temperature can accelerate the cure rate, but can also lead to undesirable side reactions or void formation if not controlled. dow.com | Optimizing thermal curing profiles for specific applications and developing systems with wider processing windows. |

| Steric Hindrance | The bulky N,N-diethylaminoxy groups influence the accessibility of the silicon atom to water and other reactants, affecting the hydrolysis rate. | Designing aminoxysilanes with varying steric profiles to achieve a range of cure speeds and crosslink densities. |

| Co-crosslinkers | The presence of other reactive silanes (e.g., alkoxysilanes) can modify the overall cure chemistry and final network structure. | Investigating the kinetics of mixed silane (B1218182) systems to create materials with hybrid properties. |

Exploration in Advanced Functional Materials Beyond Current Applications

While this compound is well-established in the realm of silicone sealants, its unique reactivity opens doors to a variety of advanced functional materials.

One of the most promising areas is in biomedical applications , particularly in drug delivery systems. Aminosilanes are used to functionalize the surface of magnetic nanoparticles, creating a biocompatible layer for drug attachment. nih.govresearchgate.netwalshmedicalmedia.com These functionalized nanoparticles can then be guided to a target site in the body for controlled drug release. The ability of aminoxysilanes to form stable, biocompatible coatings makes them prime candidates for developing next-generation drug delivery vehicles.

Another emerging field is in high refractive index (HRI) coatings for optoelectronic devices like LEDs and solar cells. researchgate.netbrewerscience.comsigmaaldrich.com By incorporating elements with high molar refraction into a polymer matrix, the refractive index of the material can be significantly increased. Aminosilanes can act as coupling agents to create organic-inorganic hybrid materials, for example, by integrating titania nanoparticles into a silicone matrix. researchgate.net This can enhance light extraction efficiency in LEDs or reduce surface reflection in solar cells. mdpi.com

Further research is also being directed towards:

Electronic Encapsulation: The controlled, room-temperature cure and good dielectric properties of aminoxy-cured silicones make them suitable for protecting sensitive electronic components from moisture and thermal stress.

Surface Modification: Aminoxysilanes can be used to modify the surfaces of various substrates, imparting properties like hydrophobicity, adhesion, or biocompatibility. nih.gov This is relevant for applications ranging from anti-fouling coatings to materials for tissue engineering. knowde.com

Controlled Release Systems: Beyond drug delivery, aminoxysilanes could be used to create materials for the controlled release of other active agents, such as fragrances, pesticides, or corrosion inhibitors.

Innovations in Processing Technologies Leveraging Aminoxysilane Chemistry

Innovations in processing technologies are crucial for expanding the applications of this compound. A key area of development is in dual-cure systems . These materials combine two curing mechanisms, typically UV radiation and a secondary moisture cure. researchgate.netwalshmedicalmedia.com

In a UV/moisture dual-cure silicone, the parts of the material exposed to UV light cure almost instantaneously, allowing for immediate handling and further processing. Any areas shadowed from the UV light then undergo a slower moisture cure, driven by the hydrolysis of the aminoxy or alkoxy groups. researchgate.net This technology is particularly advantageous for complex electronic assemblies where some components may block the UV light. The use of aminoxysilanes in the moisture-cure component of these systems can provide excellent adhesion and ensure a complete cure throughout the material.

The following table compares different curing technologies relevant to aminoxysilane chemistry:

| Curing Technology | Description | Advantages | Future Innovations |

| One-Component RTV | Cures upon exposure to atmospheric moisture at room temperature. specialchem.com | Ease of use, no mixing required. sinosil.com | Development of faster curing systems with longer shelf life and reduced emission of volatile organic compounds (VOCs). |

| Two-Component RTV | Two separate components (polymer and catalyst/crosslinker) are mixed prior to use. sinosil.com | Rapid deep section cure, tunable properties by varying the mix ratio. researchgate.net | Formulation of systems with 1:1 mix ratios for easier application and development of more environmentally friendly catalysts. |

| UV/Dual Cure | A primary UV cure for rapid tack-free time followed by a secondary moisture cure for shadowed areas. researchgate.netwalshmedicalmedia.com | Extremely fast initial cure, ensures complete curing in complex geometries, improves throughput. | Development of new photoinitiators and catalysts for even faster and more efficient curing, and systems with tailored depths of UV penetration. |

| Additive Manufacturing | 3D printing of silicone parts using dual-cure resins. specialchem.com | Creation of complex, customized silicone parts with high precision. | Formulation of aminoxysilane-containing resins with optimized viscosity and reactivity for different 3D printing technologies. |

Investigation of Synergistic Effects with Other Organosilicon Compounds and Additives

The performance of materials based on this compound can be significantly enhanced by incorporating other organosilicon compounds and additives. Understanding these synergistic effects is a key area of future research.

In silicone sealant formulations, this compound is often used in combination with other crosslinkers, such as those with acetoxy, oxime, or alkoxy functionalities. sinosil.comresearchgate.net This allows for the fine-tuning of properties like cure rate, adhesion to different substrates, and the mechanical properties of the cured elastomer. For example, the addition of a faster-hydrolyzing silane can accelerate the initial skin formation, while another silane might improve adhesion to a specific plastic.

The interaction with catalysts is another critical area. As mentioned, titanate catalysts can not only accelerate the cure but also act as moisture scavengers and adhesion promoters. l-i.co.ukknowde.com Research into mixed catalyst systems, where a combination of catalysts is used to control different stages of the curing process, could lead to more sophisticated control over the final material properties.

Future research will likely employ a combinatorial approach, using high-throughput screening methods to investigate the effects of various combinations of crosslinkers, catalysts, fillers, and other additives on the properties of the final material. This will enable the rational design of new formulations with precisely tailored performance characteristics for a wide range of applications.

Q & A

Q. What are the recommended laboratory synthesis methods for Methyltris(N,N-diethylaminoxy)silane?

- Methodological Answer : Synthesis typically involves silane precursor reactions with N,N-diethylhydroxylamine derivatives. A hybrid process combining adsorption and distillation steps (as seen in silane process schemes) can optimize purity . For lab-scale synthesis, use stoichiometric control under inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Monitor reaction progress via FTIR for Si-O bond formation (≈1050–1100 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent integration .

Q. How should researchers characterize purity and structural integrity?

- Methodological Answer : Employ a combination of:

- Spectroscopy : FTIR for functional groups (e.g., Si-O at ~1100 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

- Chromatography : GC-MS or HPLC to detect impurities (<2% by area) .

- Elemental Analysis : Verify C, H, N, and Si content against theoretical values (±0.3% tolerance) .

- Thermal Analysis : TGA to assess decomposition profiles (e.g., stability up to 150°C) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats due to skin sensitization (Category 1B) and eye irritation (Category 2) risks .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., amines) .

- Waste Disposal : Segregate waste for professional treatment to prevent environmental contamination (e.g., siloxane residues) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

- Methodological Answer : Use a factorial design approach to test variables:

- Silane concentration (strongest effect) and molar ratios (e.g., precursor-to-amine ratio) .

- Temperature : Elevated temperatures (80–100°C) may accelerate condensation but risk decomposition; optimize via kinetic studies .

- Catalysts : Test Lewis acids (e.g., TiCl₄) to enhance reaction efficiency .

Tabulate results to identify interactions between variables (e.g., ANOVA analysis) .

Q. How can contradictions in reported physicochemical properties be resolved?

- Methodological Answer : Discrepancies (e.g., density variations: 0.92–1.005 g/cm³ ) may arise from impurities or measurement techniques. Mitigate by:

- Cross-validation : Use multiple methods (e.g., pycnometry vs. computational density functional theory (DFT)) .

- Standardization : Calibrate instruments with NIST-certified references .

- Peer Review : Compare data with published studies on analogous silanes (e.g., Methyltris(methylethylketoxime)silane) .

Q. What computational methods predict the compound’s stability and reactivity?

- Methodological Answer :

- DFT Calculations : Model Si-N bond dissociation energies and electron density maps to predict hydrolytic stability .

- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, THF) to assess corrosion inhibition efficacy .

- QSAR Models : Correlate substituent effects (e.g., N,N-diethyl vs. methyl groups) with thermal decomposition thresholds .

Contradiction Analysis

- Stability in Hydrolytic Environments : Some studies suggest silanes with bulky substituents (e.g., tert-butyl) resist hydrolysis better , while others note N,N-diethyl groups may enhance hydrophilicity . Resolve by testing hydrolytic stability via accelerated aging (85°C/85% RH) and comparing weight loss rates .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.